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Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral alcohol (R)-(-)-2-Hexanol. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

pharmaceutical development. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The empirical formula for (R)-(-)-2-Hexanol is C₆H₁₄O, with a molecular weight of 102.17 g/mol

. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-2-Hexanol (Solvent: CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~3.80 m 1H CH-OH

~1.60 br s 1H OH

~1.45 m 2H CH₂

~1.32 m 4H (CH₂)₂

~1.18 d 3H ~6.2 CH₃ (on C2)

~0.90 t 3H ~6.8 CH₃ (on C6)

d: doublet, t: triplet, m: multiplet, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-2-Hexanol (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

67.5 C2

38.9 C3

27.9 C4

23.4 C1

22.7 C5

14.0 C6

Infrared (IR) Spectroscopy Data
Table 3: Infrared (IR) Spectroscopy Peak List for (R)-(-)-2-Hexanol (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

3339 Strong, Broad O-H stretch

2958 Strong C-H stretch (asymmetric)

2931 Strong C-H stretch (asymmetric)

2873 Strong C-H stretch (symmetric)

2860 Strong C-H stretch (symmetric)

1467 Medium C-H bend (scissoring)

1378 Medium C-H bend (rocking)

1114 Strong C-O stretch

940 Medium O-H bend

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-Hexanol

m/z Relative Intensity (%) Proposed Fragment

45 100 [CH₃CHOH]⁺

43 70.16 [C₃H₇]⁺

41 32.43 [C₃H₅]⁺

58 29.65 [M-C₂H₅OH]⁺

55 23.01 [C₄H₇]⁺

102 Not Observed [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of (R)-(-)-2-Hexanol was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL spectrometer operating

at 90 MHz for protons and 22.5 MHz for carbon-13.

Data Acquisition:

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR: The spectrum was recorded using a proton-decoupled pulse sequence. The

chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As (R)-(-)-2-Hexanol is a liquid at room temperature, the IR spectrum

was obtained from a neat sample. A thin film of the liquid was prepared between two

potassium bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.

Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The

sample was then placed in the IR beam path, and the spectrum was acquired over the range

of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via Gas

Chromatography (GC) to ensure the analysis of a pure compound.

Instrumentation: A Hitachi RMU-7M double focusing mass spectrometer was used.

Ionization: Electron Ionization (EI) was employed with an ionization energy of 70 eV.
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Mass Analysis: The instrument scanned a mass-to-charge (m/z) range appropriate for the

compound, and the resulting ions were detected to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample like (R)-(-)-2-Hexanol.
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2871620#spectroscopic-data-nmr-ir-ms-of-r-2-
hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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